molecular formula C14H15N3O2 B11715036 2-(4-methoxyphenyl)-N'-[(E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide

2-(4-methoxyphenyl)-N'-[(E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide

Cat. No.: B11715036
M. Wt: 257.29 g/mol
InChI Key: SVFCTPMQFGWRDZ-YBEGLDIGSA-N
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Description

2-(4-methoxyphenyl)-N’-[(E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group and a pyrrolylmethylidene group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N’-[(E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-acetylpyrrole in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N’-[(E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy group and the pyrrolylmethylidene group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-methoxyphenyl)-N’-[(E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N’-[(E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The methoxyphenyl and pyrrolylmethylidene groups play a crucial role in binding to target molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
  • 2-(4-methoxyphenyl)-N’-[(E)-(1H-indol-3-yl)methylidene]acetohydrazide
  • 2-(4-methoxyphenyl)-N’-[(E)-(1H-imidazol-2-yl)methylidene]acetohydrazide

Uniqueness

2-(4-methoxyphenyl)-N’-[(E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H15N3O2/c1-19-13-6-4-11(5-7-13)9-14(18)17-16-10-12-3-2-8-15-12/h2-8,10,15H,9H2,1H3,(H,17,18)/b16-10-

InChI Key

SVFCTPMQFGWRDZ-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC(=O)N/N=C\C2=CC=CN2

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NN=CC2=CC=CN2

Origin of Product

United States

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